

Introduction: A Key Building Block for Targeted Protein Degradation

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Compound of Interest

Compound Name: *Ethyl 2-(3-hydroxycyclobutyl)acetate*

Cat. No.: *B1529573*

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Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional organic molecule increasingly recognized for its utility in the field of chemical biology and drug discovery. Identified by its CAS number 1408075-22-8, this compound is primarily categorized as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a rigid cyclobutyl scaffold, a reactive hydroxyl group, and an ethyl ester handle, provides a versatile platform for constructing the linker component of these sophisticated therapeutic agents.

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the target protein from the cellular environment. This guide provides a comprehensive overview of the technical data, strategic applications, and handling considerations for **Ethyl 2-(3-hydroxycyclobutyl)acetate**, empowering researchers to effectively integrate this valuable tool into their drug development workflows.

Physicochemical Properties and Specifications

The fundamental properties of **Ethyl 2-(3-hydroxycyclobutyl)acetate** are summarized below. This data is compiled from various chemical suppliers and databases. It is important to note that this CAS number may represent a mixture of cis and trans isomers; specific stereoisomers have distinct CAS numbers.[3][4]

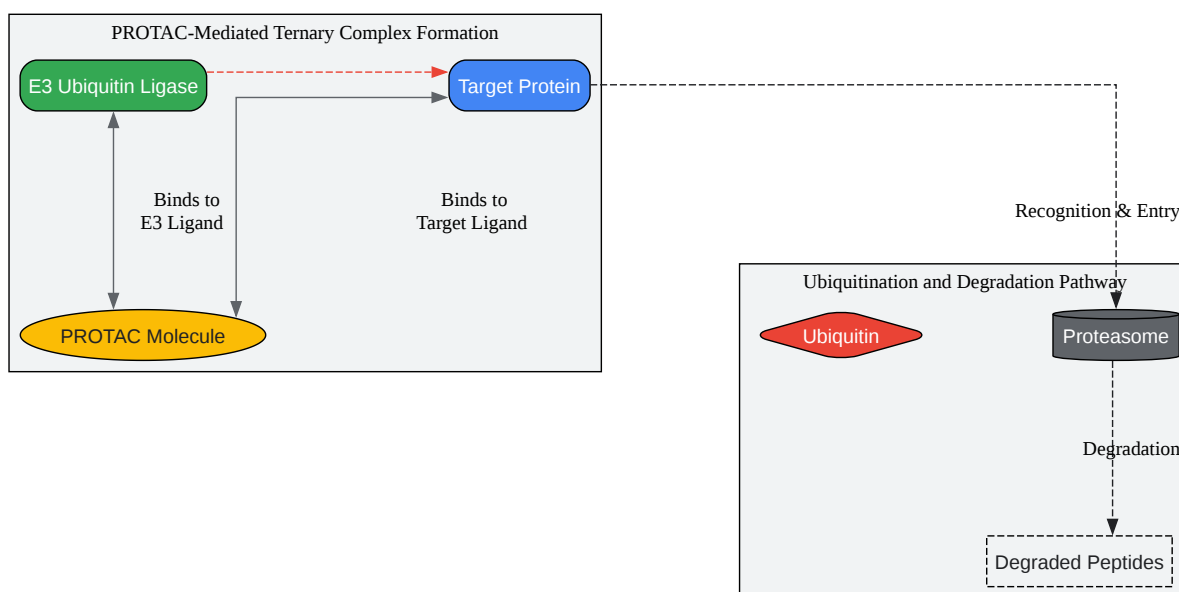
Property	Value	Source(s)
CAS Number	1408075-22-8	[1][2]
Molecular Formula	C ₈ H ₁₄ O ₃	[1][5][6]
Molecular Weight	158.20 g/mol	[1][5]
Synonyms	Ethyl (3-hydroxycyclobutyl)acetate	[7]
Purity	≥95-97%	[2][6]
Product Family	PROTAC Linkers, Protein Degradation Building Blocks	[1][2]
Storage	Store at 2-8°C, sealed in a dry environment	[5]

Core Application: A Scaffold for PROTAC Linker Synthesis

The primary utility of **Ethyl 2-(3-hydroxycyclobutyl)acetate** is its role as a precursor for PROTAC linkers. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1]

The Strategic Importance of the Linker

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. The linker must orient the two ligands in a precise ternary complex (Target Protein-PROTAC-E3 Ligase) to facilitate the efficient transfer of ubiquitin to the target protein, marking it for degradation. The cyclobutyl group in **Ethyl 2-(3-hydroxycyclobutyl)acetate** provides a degree of conformational rigidity that can be advantageous in optimizing this spatial arrangement, preventing unproductive binding modes that can arise with overly flexible linkers.



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Caption: The PROTAC mechanism, initiating with ternary complex formation and culminating in proteasomal degradation of the target protein.

Synthetic Versatility

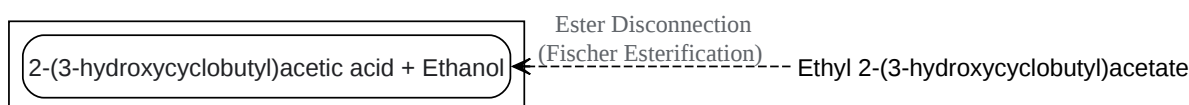
The structure of **Ethyl 2-(3-hydroxycyclobutyl)acetate** offers two distinct points for chemical modification, making it a versatile starting point for linker synthesis.

- The Hydroxyl Group (-OH): This secondary alcohol is a nucleophile and can be readily modified through etherification, esterification, or conversion to an azide or amine for

subsequent click chemistry or amidation reactions. This allows for the attachment of either the target ligand or the E3 ligase ligand.

- The Ethyl Ester (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled to an amine-containing ligand or linker component via standard peptide coupling reactions.

Chemical Structure of Ethyl 2-(3-hydroxycyclobutyl)acetate



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Caption: A simplified retrosynthetic pathway for **Ethyl 2-(3-hydroxycyclobutyl)acetate**.

General Experimental Protocol (Hypothetical)

This protocol is illustrative and based on standard organic synthesis techniques. [8]It has not been experimentally validated for this specific compound.

- **Reaction Setup:** To a solution of 2-(3-hydroxycyclobutyl)acetic acid (1.0 equiv) in absolute ethanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Predicted Spectroscopic Profile

No experimental spectra for **Ethyl 2-(3-hydroxycyclobutyl)acetate** were found in the public domain. However, based on its chemical structure and data from analogous compounds, a predicted spectroscopic profile can be constructed to aid in its identification and characterization. [9][10]

Technique	Predicted Signature	Rationale
¹ H NMR	~4.1 ppm (q, 2H): -O-CH ₂ -CH ₃ ~1.2 ppm (t, 3H): -O-CH ₂ -CH ₃ ~3.5-4.0 ppm (m, 1H): CH-OH~1.8-2.5 ppm (m): Ring and acetate CH/CH ₂ protons	The quartet and triplet are characteristic of an ethyl ester. The proton on the carbon bearing the hydroxyl group will be downfield. The remaining cyclobutyl and acetate methylene/methine protons will appear as a complex multiplet region.
¹³ C NMR	~172 ppm: Ester C=O~60 ppm: -O-CH ₂ -CH ₃ ~65-70 ppm: C-OH~14 ppm: -O-CH ₂ -CH ₃ ~20-40 ppm: Ring and acetate CH ₂ carbons	The carbonyl carbon is significantly downfield. The carbons attached to oxygen atoms (ester and alcohol) appear in the 50-80 ppm range. The remaining aliphatic carbons are found upfield.
IR Spectroscopy	~3400 cm ⁻¹ (broad): O-H stretch~1735 cm ⁻¹ (strong): C=O stretch (ester)~2850-3000 cm ⁻¹ : C-H stretch (aliphatic)~1180 cm ⁻¹ : C-O stretch	The broad hydroxyl peak and the strong ester carbonyl peak are the most diagnostic signals for confirming the presence of the key functional groups.

| Mass Spec. (EI) | m/z 158 (M^+): Molecular Ion m/z 141 ($M^+ - OH$): Loss of hydroxyl m/z 113 ($M^+ - OEt$): Loss of ethoxy group | The molecular ion should be observable. Common fragmentation patterns for esters and alcohols would be expected. |

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1408075-22-8 is not available in the reviewed sources. Therefore, this compound should be handled with care, assuming it may possess hazards associated with related chemical classes. For a related compound, **Methyl 2-(3-hydroxycyclobutyl)acetate**, hazards include skin irritation, serious eye irritation, and potential respiratory irritation. [11] General Precautionary Measures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (2-8°C). [5] These recommendations are for guidance only. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Conclusion

Ethyl 2-(3-hydroxycyclobutyl)acetate is a valuable and versatile chemical building block, positioned to play a significant role in the advancement of targeted protein degradation. Its well-defined structure, featuring a semi-rigid core and orthogonal functional handles, provides an excellent starting point for the rational design and synthesis of PROTAC linkers. While detailed public data on its synthesis and spectral characterization is sparse, its utility is evident from its commercial availability as a key intermediate for drug discovery research. As the field of PROTACs continues to expand, the strategic application of such thoughtfully designed building blocks will be paramount to developing the next generation of targeted therapeutics.

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